1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one
Description
1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one is a ketone derivative featuring a central ethanone backbone substituted with two phenyl groups and a 5-phenylpyrazole moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and coordination properties, making this compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
63570-05-8 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-(5-phenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C23H18N2O/c26-23(20-14-8-3-9-15-20)22(19-12-6-2-7-13-19)25-21(16-17-24-25)18-10-4-1-5-11-18/h1-17,22H |
InChI Key |
MARNTTZITCGWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone typically involves the reaction of chalcones with phenylhydrazine hydrochloride. This reaction is carried out in the presence of a base such as sodium acetate in an acetic acid aqueous solution. The reaction conditions often include ultrasound irradiation to enhance the yield and reduce the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of 1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one
The compound can be synthesized through various methods involving the reaction of appropriate phenyl and pyrazole derivatives. The synthetic routes often include reactions with phenacyl bromides or similar electrophiles under basic conditions, leading to high yields of the target compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Antimicrobial Properties
Research indicates that derivatives of pyrazoles, including 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one, exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways within the microorganisms .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory mediators and cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies highlight the potential anticancer properties of pyrazole derivatives. The inhibition of tumor cell proliferation and induction of apoptosis in cancer cells have been observed, suggesting that 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one may serve as a lead compound in cancer therapy .
Applications in Pharmaceuticals
The versatility of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one extends to its use in drug formulation. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents for treating infections, inflammation, and cancer.
Material Science Applications
Beyond biological applications, this compound is also being explored as a potential material for creating fluorescent probes and electroluminescent devices due to its unique structural properties . The incorporation of pyrazole moieties into polymer matrices could enhance their optical properties.
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one exhibited zones of inhibition against E. coli and S. aureus. The results indicated a strong correlation between structural modifications in the pyrazole ring and increased antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory activity, researchers evaluated various pyrazole derivatives for their ability to inhibit nitric oxide production in macrophages. The results showed that compounds with specific substitutions on the pyrazole ring significantly reduced inflammatory markers .
Mechanism of Action
The mechanism of action of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and receptors involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substitutions
1,2-Diphenyl-2-(thiazol-2-ylimino)ethan-1-one
- Structure : Replaces the pyrazole with a thiazole ring (N-S-C heterocycle).
- Synthesis: Prepared via condensation of benzil and 2-aminothiazole under reflux with glacial acetic acid .
- Applications : Serves as a precursor for tridentate Schiff base ligands in Pd(II) complexes, exhibiting anticancer activity (IC₅₀ = 18.4 μM against MCF-7 cells) .
- Key Differences : Thiazole’s sulfur atom enhances π-conjugation but reduces basicity compared to pyrazole. This may alter metal-binding affinity and biological activity.
1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one
- Structure : Features a fused pyrrolo-pyrazole system (C₈H₁₀N₂O) .
- Physical Properties : Lower molecular weight (150.18 g/mol) vs. the target compound (356.43 g/mol). The fused ring system likely increases rigidity and melting point.
- Applications: Not explicitly stated, but pyrrolo-pyrazoles are often explored in drug discovery for kinase inhibition.
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one
Ethane-1-one Derivatives with Aromatic Substituents
Compounds from (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) share the ethanone backbone but incorporate fused benzimidazotriazole and thiophene moieties.
- Synthesis : Prepared via General Procedure C at 40°C, suggesting milder conditions than reflux-based methods .
- Electronic Properties : Thiophene’s electron-rich nature may enhance charge-transfer interactions, contrasting with the pyrazole’s electron-withdrawing effects.
- Applications : Likely explored for optoelectronic materials due to extended conjugation.
Physical Properties
Biological Activity
1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one, also known as a chalcone-derived pyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one can be represented as follows:
This compound features a central chalcone structure with phenyl and pyrazole substituents, which contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), H226 (lung cancer), and H460 (lung cancer).
- IC50 Values : The compound exhibited an IC50 value of 4.32 µM against A549 cells, 4.69 µM against H226 cells, and 8.40 µM against H460 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Microtubule Disruption : The compound interacts with tubulin at the vinblastine binding site, disrupting microtubule assembly which is crucial for cell division .
- Induction of Apoptosis : Treatment with the compound leads to cell cycle arrest in the G2/M phase and increases the sub-G1 population indicative of apoptosis .
- Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to affect EMT markers, suggesting a role in inhibiting metastasis .
Study 1: Cytotoxic Effects on Non-Small Cell Lung Cancer (NSCLC)
A comprehensive study evaluated the effects of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one on NSCLC cell lines. The results indicated that:
| Cell Line | IC50 Value (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 | 4.32 ± 0.28 | 6.7-fold more effective |
| H226 | 4.69 ± 0.43 | 3.7-fold more effective |
| H460 | 8.40 ± 1.10 | 2.6-fold more effective |
This data underscores the compound's potential as a lead for developing new anticancer therapies .
Study 2: Molecular Docking Analysis
Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. The analysis revealed strong binding affinities that correlate with observed biological activities, particularly against tubulin .
Toxicity Profile
While exploring its therapeutic potential, it is essential to consider the toxicity profile of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
